Elucidation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: A Technical Guide
Elucidation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document focuses on predicted spectroscopic data based on its chemical structure and analysis of closely related analogs. It outlines a plausible synthetic route and discusses the potential biological significance of this heterocyclic scaffold, drawing from the known activities of similar pyrrolo[1,2-b]pyrazole derivatives. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Chemical Structure and Properties
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a bicyclic heterocyclic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1] Its structure features a fused pyrrolidine and pyrazole ring system with a carboxylic acid substituent at the 2-position of the pyrazole ring.
| Property | Value | Reference |
| CAS Number | 796729-03-8 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
Predicted Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid. These predictions are based on the analysis of its structural features and comparison with spectroscopic data of similar compounds, such as intermediates in the synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine.[2]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~6.5-6.7 | Singlet | 1H | H-3 (pyrazole ring) |
| ~4.1-4.3 | Triplet | 2H | H-6 (CH₂) |
| ~2.9-3.1 | Triplet | 2H | H-4 (CH₂) |
| ~2.5-2.7 | Multiplet | 2H | H-5 (CH₂) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~140-145 | C-7a (bridgehead) |
| ~125-130 | C-2 (pyrazole ring) |
| ~105-110 | C-3 (pyrazole ring) |
| ~45-50 | C-6 (CH₂) |
| ~25-30 | C-4 (CH₂) |
| ~20-25 | C-5 (CH₂) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 152.0586 | [M]⁺ (Calculated for C₇H₈N₂O₂) |
| 107.0609 | [M - COOH]⁺ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 2850-2960 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600 | C=N stretch (pyrazole ring) |
| ~1400-1500 | C=C stretch (pyrazole ring) |
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid can be adapted from the synthesis of related (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine.[2] The general strategy involves the construction of the bicyclic core followed by functionalization at the 2-position.
Caption: Proposed synthetic workflow for the target compound.
Step 1: Synthesis of 1-(3-Chloropropyl)-1H-pyrazole
To a solution of pyrazole in an appropriate aprotic solvent such as DMF, sodium hydride is added portion-wise at 0 °C. After stirring for 30 minutes, 1-bromo-3-chloropropane is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and the product is extracted with an organic solvent.
Step 2: Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
The 1-(3-chloropropyl)-1H-pyrazole is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour at this temperature before being allowed to warm to room temperature to effect intramolecular cyclization. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
Step 3: Bromination at the 2-position
The bicyclic core is dissolved in a solvent such as carbon tetrachloride, and N-bromosuccinimide is added. The mixture is refluxed until the reaction is complete, as monitored by TLC.
Step 4: Cyanation
The 2-bromo derivative is reacted with copper(I) cyanide in DMF and heated to reflux to introduce the nitrile group.
Step 5: Hydrolysis to the Carboxylic Acid
The resulting 2-carbonitrile is then subjected to either acidic or basic hydrolysis to yield the final product, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has not been extensively reported, the broader class of pyrazole and pyrrolo[1,2-b]pyrazole derivatives are known to exhibit a wide range of pharmacological activities. These include anti-inflammatory, anticancer, and antimicrobial properties.
For instance, some pyrazole derivatives have been shown to act as inhibitors of kinases involved in cell signaling pathways. A hypothetical signaling pathway that could be targeted by a compound with this core structure is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the structure, predicted spectroscopic properties, and a plausible synthetic route for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid. The information presented, though largely predictive due to a lack of direct experimental data, offers a valuable starting point for researchers. The pyrrolo[1,2-b]pyrazole core is a promising scaffold for the development of novel therapeutic agents, and further investigation into the synthesis and biological evaluation of this specific carboxylic acid derivative is warranted.
